4'-Methoxybutyranilide
Description
4'-Methoxybutyranilide (CAS 5421-40-9), also known as N-(4-methoxyphenyl)butanamide, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Its structure consists of a butyramide group (CH₃CH₂CH₂CO-) attached to a para-methoxyaniline moiety. The methoxy group (-OCH₃) at the 4'-position of the phenyl ring contributes to its electronic properties, influencing solubility and reactivity.
Properties
CAS No. |
5421-40-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H15NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
JOJWXZRJWDMSQA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC |
Other CAS No. |
5421-40-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4'-Methoxybutyranilide belongs to a class of substituted anilides. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and functional distinctions.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₁₅NO₂ | 193.24 | 5421-40-9 | Butyramide, 4'-methoxy |
| 4'-Methoxyacetanilide | C₉H₁₁NO₂ | 165.19 | Not available | Acetamide, 4'-methoxy |
| 4'-Methoxybenzanilide | C₁₄H₁₃NO₂ | 227.26 | Not available | Benzamide, 4'-methoxy |
| N-(4-Hydroxyphenyl)butanamide | C₁₀H₁₃NO₂ | 179.22 | Not available | Butyramide, 4'-hydroxy |
Key Observations:
Acyl Chain Length: this compound has a four-carbon butyramide chain, while 4'-Methoxyacetanilide features a shorter two-carbon acetamide group. 4'-Methoxybenzanilide incorporates a benzamide group, which introduces aromaticity and rigidity, likely elevating melting points compared to aliphatic analogs .
Substituent Effects :
- The 4'-methoxy group in this compound is electron-donating, stabilizing the molecule against electrophilic attack. In contrast, N-(4-Hydroxyphenyl)butanamide has a 4'-hydroxy group , which is more polar and prone to oxidation or hydrogen bonding .
- Methoxy-substituted compounds generally exhibit greater metabolic stability than their hydroxy counterparts, making them favorable in drug design .
Derivatives with hydroxyl groups (e.g., N-(4-Hydroxyphenyl)butanamide) are expected to have higher water solubility due to hydrogen bonding, whereas methoxy groups enhance solubility in organic solvents .
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